Enhanced Lipophilicity vs. N-Methyl and Unsubstituted Analogs
The introduction of an N-isopropyl group significantly increases lipophilicity compared to the N-methyl and unsubstituted analogs, as measured by the computed partition coefficient XLogP3-AA. This property is a key determinant of passive membrane diffusion and blood-brain barrier penetration [1].
N‑methyl: -2.0
Unsubstituted: -2.4
Δ = +0.8 / +1.2 units
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -1.2 |
| Comparator Or Baseline | 1-Methylpiperidine-4-carboxylic acid: -2.0; Piperidine-4-carboxylate (Isonipecotate anion): -2.4 |
| Quantified Difference | The target compound exhibits a 0.8 unit increase in XLogP3-AA over the N-methyl analog, and a 1.2 unit increase over the unsubstituted carboxylate. |
| Conditions | Values are computationally predicted using the XLogP3 3.0 algorithm (PubChem release 2025.09.15) [2][3]. |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, a critical parameter for lead compounds targeting intracellular or CNS receptors.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6484187, 1-Isopropylpiperidine-4-Carboxylic Acid. View Source
- [2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736939, 1-Methylpiperidine-4-carboxylic acid. View Source
- [3] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22468532, Isonipecotate. View Source
